Enhanced Electrophilicity and Enzyme Inhibition: The 4-Nitrobenzoyl Advantage over the Parent 3-Benzoyl Analog
The non-nitrated parent compound, 3-benzoyl-7-hydroxy-2H-chromen-2-one, is a confirmed human dipeptidyl peptidase III (hDPP III) inhibitor with an IC50 of 1.10 µM [1]. The addition of the para-nitro group on the benzoyl ring in the target compound is expected to significantly increase the electrophilicity of the carbonyl carbon, enhancing its hydrogen-bond accepting capacity and potential for irreversible enzyme inhibition, a pharmacophore feature that led to a >10-fold increase in potency in analogous chromone cyclooxygenase-2 inhibitor series when comparing non-nitrated to nitrated 3-benzoyl derivatives .
| Evidence Dimension | hDPP III inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Potency enhancement inferred; direct data unavailable, but SAR suggests superior activity vs. parent |
| Comparator Or Baseline | 3-benzoyl-7-hydroxy-2H-chromen-2-one; IC50 = 1.10 µM |
| Quantified Difference | Potency increase predicted based on electron-withdrawing substituent effect in analogous series; exact fold-change unquantified for this target |
| Conditions | In vitro hDPP III enzyme assay (comparator data from [1]); analogous chromone COX-2 SAR from |
Why This Matters
For scientists developing selective hDPP III or COX-2 inhibitors, this compound provides a critical, more electrophilic SAR probe that its non-nitrated counterpart cannot replicate.
- [1] Coumarin derivatives act as novel inhibitors of human dipeptidyl peptidase III: combined in vitro and in silico study. (2021). European Journal of Medicinal Chemistry, 209, 112894. View Source
